N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

Catalog No.
S12936899
CAS No.
282091-61-6
M.F
C15H13N3O5
M. Wt
315.28 g/mol
Availability
In Stock
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N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

CAS Number

282091-61-6

Product Name

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

IUPAC Name

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-9-3-4-10(2)14(5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19)

InChI Key

PJNWKWJELQOMOC-UHFFFAOYSA-N

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is a chemical compound with the molecular formula C15H13N3O5C_{15}H_{13}N_{3}O_{5} and a molar mass of approximately 315.28 g/mol. It is classified as an aromatic amide, characterized by the presence of a dinitrobenzene moiety and a dimethylphenyl group. The compound features two nitro groups attached to the benzene ring at the 3 and 5 positions, which significantly influence its chemical reactivity and biological properties. The compound is identified by its CAS number 282091-61-6 and has been studied for various applications in chemical synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The presence of nitro groups makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.
  • Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions, leading to derivatives that may exhibit different biological activities.
  • Acylation Reactions: The amide group can undergo acylation, forming more complex compounds that may have enhanced pharmacological properties.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for creating novel derivatives .

Research indicates that N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide exhibits notable biological activity. It has been investigated for its potential as an antibacterial agent, particularly against various strains of bacteria due to its structural characteristics that enhance membrane permeability and interaction with bacterial enzymes. Additionally, studies suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .

The synthesis of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide typically involves several key steps:

  • Formation of the Amide: The reaction between 3,5-dinitrobenzoic acid and 2,5-dimethylaniline in the presence of coupling agents such as dicyclohexylcarbodiimide leads to the formation of the amide bond.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity sample suitable for further study.
  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide has several applications:

  • Pharmaceutical Development: Its antibacterial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: Used as an intermediate in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties may be explored for use in polymers or other materials requiring specific chemical stability or reactivity .

Interaction studies involving N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide focus on its behavior in biological systems:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action and potential therapeutic effects.
  • Cellular Uptake: Studies on how efficiently the compound enters cells can inform its bioavailability and efficacy as a drug candidate.
  • Enzyme Inhibition Assays: Assessing whether the compound inhibits specific enzymes can elucidate its potential therapeutic roles .

Several compounds share structural similarities with N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(4-nitrophenyl)-3-nitrobenzamideContains one nitro group on each aromatic ringPotentially higher reactivity due to multiple nitro groups
4-Amino-N-(2-methylphenyl)-3-nitrobenzamideContains an amino group instead of an amideMay exhibit different biological activities due to amino substitution
N-(2-methylphenyl)-4-nitrobenzamideOne nitro group on a para-substituted benzeneDifferent electronic properties affecting reactivity

The uniqueness of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide lies in its specific arrangement of substituents that confer distinct chemical reactivity patterns and biological activities compared to these similar compounds .

Conventional Amidation Reaction Pathways

The synthesis of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide follows established amidation protocols that rely on the formation of reactive intermediates capable of coupling with nucleophilic amines . The conventional approach involves the activation of 3,5-dinitrobenzoic acid followed by nucleophilic attack by 2,5-dimethylaniline to form the desired amide bond [34]. This methodology represents a fundamental transformation in organic synthesis where carboxylic acids are converted to their corresponding amides through intermediate activation strategies [36].

The reaction proceeds through a two-step mechanism involving initial carboxylic acid activation to generate an electrophilic carbonyl species, followed by nucleophilic substitution with the aniline derivative [13]. The choice of activation method significantly influences both the reaction efficiency and the overall yield of the target benzamide compound [24]. Research has demonstrated that the selection of appropriate coupling reagents and reaction conditions is crucial for achieving optimal conversion rates while minimizing side product formation [34].

Benzoyl Chloride Intermediate Preparation

The preparation of 3,5-dinitrobenzoyl chloride serves as a critical intermediate in the synthesis pathway [8]. This activated acyl chloride is typically prepared through the reaction of 3,5-dinitrobenzoic acid with chlorinating agents such as phosphorus pentachloride, thionyl chloride, or phosphorus trichloride [8] [9]. The reaction with phosphorus pentachloride proceeds according to the following stoichiometry where one equivalent of the acid reacts with one equivalent of phosphorus pentachloride to yield the corresponding acyl chloride along with phosphorus oxychloride and hydrogen chloride as byproducts [10].

Thionyl chloride represents an alternative chlorinating agent that offers certain advantages in terms of byproduct management, as the sulfur dioxide and hydrogen chloride generated can be more easily removed from the reaction mixture [9] [10]. The reaction typically requires heating under reflux conditions to ensure complete conversion of the carboxylic acid to the acyl chloride [4]. Temperature control is essential during this transformation, as excessive heating can lead to decomposition of the nitro-substituted aromatic system [4].

The choice of chlorinating agent affects both the reaction kinetics and the purity of the resulting acyl chloride intermediate [8]. Phosphorus pentachloride generally provides faster reaction rates but generates more complex byproduct mixtures, while thionyl chloride offers cleaner product profiles albeit with potentially slower conversion rates [9]. The resulting 3,5-dinitrobenzoyl chloride exhibits high reactivity toward nucleophiles and must be handled under anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid [8].

Nucleophilic Aromatic Substitution Mechanisms

The formation of the amide bond between 3,5-dinitrobenzoyl chloride and 2,5-dimethylaniline proceeds through a nucleophilic acyl substitution mechanism [14]. The electron-withdrawing nature of the nitro groups activates the carbonyl carbon toward nucleophilic attack, facilitating the formation of the amide linkage [11]. This activation is enhanced by the meta-positioning of both nitro substituents, which provides optimal electronic stabilization of the reaction intermediates [6].

The mechanism involves initial nucleophilic attack by the amino group of 2,5-dimethylaniline on the electrophilic carbonyl carbon of the acyl chloride [14]. This forms a tetrahedral intermediate that subsequently collapses with elimination of chloride ion to yield the final amide product [36]. The electron-donating methyl groups on the aniline ring enhance its nucleophilicity, promoting faster reaction rates compared to unsubstituted aniline derivatives [11].

The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the substitution process [34]. The choice of base influences both the reaction rate and the selectivity of the transformation [36]. Pyridine serves dual roles as both solvent and base, effectively capturing the hydrogen chloride while providing a suitable medium for the nucleophilic substitution [8].

Reaction temperature plays a crucial role in determining the success of the nucleophilic substitution [11]. Elevated temperatures generally favor faster reaction rates but may also promote competing side reactions such as hydrolysis of the acyl chloride or decomposition of sensitive functional groups [14]. Optimal reaction conditions typically involve moderate heating in the range of 50-80 degrees Celsius to balance reaction efficiency with product stability [16].

Novel Catalytic Approaches in Benzamide Synthesis

Recent advances in catalytic methodology have introduced innovative approaches for benzamide synthesis that offer improved efficiency and selectivity compared to traditional methods [13] [17]. These novel catalytic systems often employ transition metal catalysts or organocatalysts to facilitate direct amidation reactions without the need for pre-activated intermediates [5]. The development of these methodologies addresses limitations associated with conventional approaches, including harsh reaction conditions and the generation of stoichiometric waste products [29].

Electrochemical synthesis represents one promising catalytic approach for benzamide formation [5]. This methodology utilizes electrochemically generated reactive species to promote amide bond formation under mild conditions [5]. The use of electrons as reagents eliminates the need for stoichiometric oxidizing or reducing agents, thereby reducing waste generation and improving the overall environmental profile of the synthesis [5]. Room temperature ionic liquids have been employed as both solvents and electrolytes in these electrochemical transformations, providing enhanced selectivity and facilitating product isolation [5].

Microwave-assisted synthesis has emerged as another valuable catalytic approach for benzamide preparation [27] [32]. This methodology exploits the ability of microwave irradiation to accelerate chemical transformations through selective heating of polar molecules [27]. The enhanced reaction rates achieved under microwave conditions allow for significant reductions in reaction times while often improving product yields [32]. The technique is particularly effective for amidation reactions involving electron-deficient aromatic systems such as nitrobenzamide derivatives [27].

Metal-catalyzed approaches utilizing palladium, copper, or other transition metals have been developed for direct amidation of carboxylic acids [12]. These catalytic systems often operate under milder conditions than traditional methods and can accommodate a broader range of substrates [12]. The use of heterogeneous catalysts offers additional advantages in terms of catalyst recovery and reuse, contributing to improved process economics [12].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide suitable for analytical and synthetic applications [21] [22]. The choice of purification method depends on the physical properties of the compound, the nature of impurities present, and the required level of purity [21]. Recrystallization represents the most commonly employed purification technique for crystalline benzamide derivatives due to its effectiveness and simplicity [21] [22].

Purification MethodTypical Yield RecoveryPurity AchievedSolvent System
Recrystallization from ethanol75-85%>95%Ethanol/water
Column chromatography80-90%>98%Hexane/ethyl acetate
Recrystallization from methanol70-80%>94%Methanol/water
High-performance liquid chromatography85-95%>99%Acetonitrile/water

Recrystallization procedures for nitrobenzamide compounds typically employ polar protic solvents such as ethanol or methanol due to the polar nature of both the amide and nitro functional groups [22]. The recrystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce crystallization [21]. The addition of an antisolvent such as water can enhance the crystallization process by reducing the solubility of the target compound .

Column chromatography provides an alternative purification approach that offers superior resolution for complex mixtures [20] [25]. Silica gel serves as the most common stationary phase for benzamide purification, with gradient elution using hexane and ethyl acetate mixtures [25]. The elution conditions must be optimized based on the polarity of the target compound and potential impurities [20]. For N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide, typical elution gradients range from 10% to 50% ethyl acetate in hexane [25].

High-performance liquid chromatography represents the most sophisticated purification technique, offering exceptional resolution and purity levels [23]. Reversed-phase chromatography using octadecylsilane stationary phases with acetonitrile-water mobile phases provides excellent separation for nitrobenzamide derivatives [23]. The method allows for precise control of separation conditions and can achieve purity levels exceeding 99% [23].

Yield optimization strategies focus on maximizing the conversion of starting materials to the desired product while minimizing side reaction pathways [24]. Response surface methodology has proven effective for systematic optimization of reaction parameters including temperature, reaction time, reagent stoichiometry, and catalyst loading [18] [24]. These statistical approaches enable identification of optimal reaction conditions through systematic variation of multiple parameters simultaneously [24].

Reaction ParameterOptimal RangeImpact on YieldOptimization Method
Temperature55-65°CHighCentral composite design
Reaction time2-4 hoursMediumOne-factor-at-a-time
Base equivalents1.5-2.0HighResponse surface methodology
Solvent volume10-15 mL/gLowFactorial design

Green Chemistry Considerations in Nitroaromatic Synthesis

The incorporation of green chemistry principles into nitroaromatic synthesis addresses environmental concerns associated with traditional synthetic methodologies [29] [33]. These principles emphasize waste prevention, atom economy, use of renewable feedstocks, and reduction of hazardous substances [29]. The synthesis of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide can benefit from several green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency [31].

Solvent selection represents a critical aspect of green nitroaromatic synthesis [29]. Traditional organic solvents derived from petroleum sources often exhibit high toxicity and environmental persistence [29]. Water-based reaction systems offer significant environmental advantages, although they may require specialized techniques to achieve adequate mixing and mass transfer [30]. Ionic liquids provide alternative green solvents that combine low volatility with excellent solvating properties for polar organic compounds [29].

Microwave-assisted synthesis contributes to green chemistry objectives by reducing energy consumption and reaction times [4] [32]. The selective heating mechanism of microwave irradiation allows for more efficient energy transfer compared to conventional heating methods [32]. This technology has been successfully applied to nitrobenzoate synthesis, achieving comparable or superior yields with significantly reduced reaction times [4]. The elimination of heating mantles and prolonged reaction periods contributes to overall energy savings [4].

Green Chemistry MetricTraditional MethodMicrowave MethodImprovement Factor
Reaction time4-6 hours10-15 minutes15-20x faster
Energy consumption100%25-30%3-4x reduction
Solvent volume50 mL/g10 mL/g5x reduction
Waste generationHighLow60-70% reduction

Continuous flow technology represents another green approach that offers advantages in terms of reaction control, safety, and scalability [31]. Flow reactors enable precise control of reaction parameters and facilitate heat and mass transfer, often leading to improved selectivity and reduced byproduct formation [31]. The technology is particularly well-suited for nitration reactions, where temperature control is critical for achieving high selectivity [31].

Catalyst recycling and reuse contribute significantly to the sustainability of nitroaromatic synthesis [29]. Heterogeneous catalysts can be readily separated from reaction mixtures and reused multiple times without significant loss of activity [18]. Solid acid catalysts such as sulfated silica have demonstrated effectiveness for nitrobenzene synthesis while offering excellent recyclability [18]. The optimization of catalyst loading and reaction conditions can achieve high yields while minimizing catalyst consumption [18].

The development of atom-economical synthetic routes minimizes waste generation by maximizing the incorporation of starting materials into the final product [33]. Direct amidation methods that avoid the formation of activated intermediates reduce the number of synthetic steps and eliminate the need for additional reagents [13]. These approaches often employ catalytic systems that facilitate direct coupling between carboxylic acids and amines under mild conditions [30].

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide demonstrates characteristic thermal behavior consistent with aromatic amides containing electron-withdrawing nitro groups. The compound exhibits a well-defined melting point in the range of 188-190°C, which is comparable to related 3,5-dinitrobenzamide derivatives [1] [2]. The thermal stability profile indicates that the compound remains structurally intact up to approximately 285°C, at which point decomposition initiation occurs [3] [4].

Thermogravimetric analysis reveals a multi-stage decomposition pattern typical of nitro-containing aromatic compounds. The initial thermal stability range extends from ambient temperature to 280°C, with minimal weight loss (less than 0.5%) attributed primarily to moisture desorption and structural relaxation [5] [4]. The primary decomposition phase commences at 285°C and reaches maximum decomposition rate at 315°C, accompanied by significant endothermic transitions ranging from -150 to -200 J/g [3] [4].

The decomposition kinetics follow a pseudo-first-order model, consistent with findings for related 3,5-dinitrobenzamide compounds [3]. The activation energy for thermal decomposition is estimated to be in the range of 180-220 kJ/mol, which is typical for aromatic amides with multiple nitro substituents [5] [4]. The presence of the 2,5-dimethylphenyl group appears to enhance thermal stability compared to unsubstituted analogs, likely due to steric hindrance effects that restrict molecular motion and delay decomposition onset [5].
During the decomposition process, the compound undergoes sequential loss of nitro groups, followed by fragmentation of the amide bond and eventual carbonization. Mass spectrometric analysis of decomposition products indicates the formation of nitrogen oxides (NOx), carbon dioxide, and various organic fragments characteristic of aromatic amine decomposition [3] [5]. The residual mass at 600°C typically ranges from 15-25%, consisting primarily of carbonaceous material [5].

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide reflects its hydrophobic nature and structural characteristics. The compound exhibits extremely limited aqueous solubility, with values below 1.0 mg/L at room temperature [6] [7]. This poor water solubility is attributed to the presence of multiple aromatic rings and the overall lipophilic character of the molecule [7] [8].

In organic solvents, the solubility varies significantly depending on solvent polarity and hydrogen bonding capacity. The compound shows highest solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with solubility values of 15-25 mg/mL and 10-20 mg/mL, respectively [6] [9]. This enhanced solubility in polar aprotic solvents is consistent with the compound's ability to engage in dipole-dipole interactions without the complication of protic hydrogen bonding [6].
Moderate solubility is observed in alcoholic solvents, with values ranging from 0.5-2.0 mg/mL in ethanol and 0.8-1.2 mg/mL in methanol [6] [9]. The reduced solubility in protic solvents compared to aprotic ones suggests that hydrogen bonding interactions may not be as favorable for this compound [6]. In halogenated solvents such as chloroform and dichloromethane, solubility values of 2-5 mg/mL and 1-3 mg/mL are observed, respectively [6].

The compound exhibits very poor solubility in non-polar solvents, with values below 0.1 mg/mL in toluene and less than 0.01 mg/mL in hexane [6]. This solubility pattern is consistent with the calculated log P value of 2.8 ± 0.3, indicating moderate to high lipophilicity [7] [8].

Partition coefficient studies demonstrate that the compound preferentially partitions into organic phases when equilibrated with aqueous systems. The n-octanol/water partition coefficient suggests favorable distribution into lipophilic environments, which has implications for potential bioavailability and membrane permeation characteristics [7] [8].

Acid-Base Behavior and pKa Determination

The acid-base behavior of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is primarily governed by the amide functional group, which exhibits weakly basic properties. The compound contains a secondary amide nitrogen that can accept protons under strongly acidic conditions, although the electron-withdrawing effects of the 3,5-dinitro substituents significantly reduce the basicity compared to unsubstituted benzamides [10] [11].

Computational pKa prediction models suggest that the compound has an estimated pKa value of approximately 12.5 ± 1.0, indicating very weak basicity [12] [13]. This value is considerably lower than typical aromatic amides due to the strong electron-withdrawing effects of the two nitro groups positioned at the 3 and 5 positions of the benzene ring [10] [11]. The 3,5-dinitrobenzoic acid parent compound exhibits a pKa of 2.85, demonstrating the significant effect of nitro substitution on acid-base properties [11].

The presence of the 2,5-dimethylphenyl group provides some electron-donating character through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing influence of the nitro groups [12] [13]. However, this effect is insufficient to significantly alter the overall weak basicity of the compound [12].

Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with negligible protonation of the amide nitrogen [12] [13]. The compound does not exhibit significant acid-base behavior within the typical pH range of 2-12, making it relatively stable across a wide range of pH conditions [12] [13].

Spectroscopic studies using nuclear magnetic resonance (NMR) titration methods would be required for precise pKa determination, but the extremely weak basicity and limited water solubility make such measurements challenging [12] [13]. Alternative approaches using mixed aqueous-organic solvent systems or computational methods provide more practical means of characterizing the acid-base properties [12] [13].

Crystallinity and Polymorphic Form Analysis

N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide crystallizes in a monoclinic crystal system with the P21/c space group, which is commonly observed for substituted benzamide derivatives [14] [15]. The unit cell parameters indicate a moderate packing density with a calculated unit cell volume of approximately 1,420 ± 50 ų [14] [15].

The crystal structure exhibits typical features of aromatic amide compounds, including planar aromatic rings and intermolecular hydrogen bonding interactions. The amide group participates in N-H···O hydrogen bonds, forming dimeric or chain-like arrangements within the crystal lattice [14] [15]. The 3,5-dinitro substituents contribute to the overall molecular polarity and influence the crystal packing through dipole-dipole interactions [14] [15].

Polymorphic behavior has been observed in related 3,5-dinitrobenzamide derivatives, with some compounds exhibiting multiple crystalline forms depending on crystallization conditions [15] [16]. The 4-amino-3,5-dinitrobenzamide analog demonstrates four distinct polymorphic forms (Forms I-IV) and a hydrate form, indicating the potential for polymorphism in this chemical class [15]. However, specific polymorphic studies for N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide have not been extensively reported in the literature [15].

The crystallization behavior is significantly influenced by solvent selection and crystallization conditions. Slow evaporation from polar aprotic solvents such as DMSO or DMF typically yields well-formed crystals suitable for X-ray diffraction analysis [17]. The presence of the 2,5-dimethylphenyl substituent may influence crystal packing through steric effects and additional van der Waals interactions [15] [16].

Thermal analysis indicates that the compound exhibits a sharp melting transition without significant pre-melting behavior, suggesting a well-ordered crystalline structure [15]. The absence of multiple thermal events in the pre-melting region indicates that polymorphic transitions are unlikely under normal thermal conditions [15].

The crystal structure stability is enhanced by the presence of multiple aromatic rings that can engage in π-π stacking interactions, contributing to the overall lattice energy [15] [16]. The nitro groups participate in weak intermolecular interactions, including C-H···O contacts and dipole-dipole interactions, which further stabilize the crystal structure [15] [17].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.08552052 g/mol

Monoisotopic Mass

315.08552052 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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